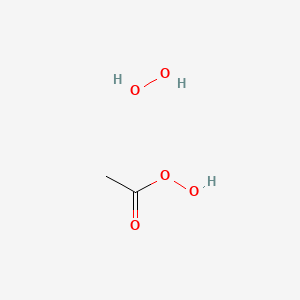
Oxonia Active
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxonia Active, also known as this compound, is a useful research compound. Its molecular formula is C2H6O5 and its molecular weight is 110.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Characteristics of Oxonia Active
- Chemical Composition: this compound is primarily composed of peroxyacetic acid, which exhibits strong antimicrobial properties.
- EPA Registration: It is registered with the Environmental Protection Agency (EPA) for use as a sanitizer.
- Non-corrosive: Effective on stainless steel and aluminum surfaces without causing corrosion when used at recommended concentrations.
- Rapid Breakdown: Decomposes into water, oxygen, and acetic acid post-application, making it environmentally friendly.
Food Processing
This compound is extensively used in the food processing industry due to its efficacy against a wide range of pathogens.
Effectiveness Against Pathogens:
- Concentration Levels: Effective at concentrations ranging from 0.1% to 4% depending on the application.
- Target Organisms: Effective against bacteria such as Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and spore-forming microorganisms .
| Concentration (%) | Contact Time (seconds) | Target Organisms |
|---|---|---|
| 0.1 - 0.3 | 7 | E. coli, L. monocytogenes |
| 1.0 - 4.0 | Varies | Staphylococcus aureus, Salmonella typhimurium |
Case Study: Beverage Industry
In a study conducted within a beverage processing facility, this compound was applied to sanitize equipment and surfaces, resulting in a significant reduction of spoilage organisms such as Pediococcus damnosus and Saccharomyces cerevisiae. The application led to improved product shelf-life and reduced contamination rates .
Personal Care and Cosmetics
This compound is also utilized in personal care product manufacturing environments.
Applications:
- Sanitization of hard contact surfaces including processing equipment, floors, and walls.
- Effective against pathogenic organisms that can compromise product safety.
| Application Area | Effectiveness | Remarks |
|---|---|---|
| Processing Equipment | Broad-spectrum activity | Non-corrosive to materials used in cosmetics production |
Case Study: Cosmetic Manufacturing
A cosmetic manufacturer implemented this compound as part of their cleaning protocol for equipment. Post-application testing showed a reduction in microbial load by over 99%, ensuring compliance with health regulations and enhancing product safety .
Water Treatment
This compound serves as an effective cleaning booster for membrane filtration systems.
Membrane Cleaning Applications:
- Used in microfiltration, ultrafiltration, nanofiltration, and reverse osmosis systems.
- Proven to kill at least 99.9% of biofouling bacteria on membranes when applied correctly.
| Membrane Type | Application Concentration | Efficacy |
|---|---|---|
| Microfiltration | 0.5 - 2.0% | >99.9% reduction of biofouling bacteria |
Case Study: Industrial Water Filtration
In an industrial setting, this compound was tested for its ability to clean reverse osmosis membranes. The results indicated a significant decrease in pressure drop across the membranes post-treatment, confirming its effectiveness in maintaining operational efficiency .
Propiedades
Número CAS |
100920-70-5 |
|---|---|
Fórmula molecular |
C2H6O5 |
Peso molecular |
110.07 g/mol |
Nombre IUPAC |
ethaneperoxoic acid;hydrogen peroxide |
InChI |
InChI=1S/C2H4O3.H2O2/c1-2(3)5-4;1-2/h4H,1H3;1-2H |
Clave InChI |
KEUKAQNPUBYCIC-UHFFFAOYSA-N |
SMILES |
CC(=O)OO.OO |
SMILES canónico |
CC(=O)OO.OO |
Key on ui other cas no. |
100920-70-5 |
Sinónimos |
Oxonia Oxonia Active |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















